4-Acetylaminobiphenyl

DNA adduct persistence hepatocarcinogenesis 32P-postlabeling

4-Acetylaminobiphenyl (4-AABP, CAS 4075-79-0) is a biphenyl-derived aromatic amide with molecular formula C₁₄H₁₃NO and molecular weight 211.26 g/mol. It is the N-acetylated metabolite of 4-aminobiphenyl (4-ABP), a known human bladder carcinogen.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 4075-79-0
Cat. No. B142796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylaminobiphenyl
CAS4075-79-0
SynonymsN-[1,1’-Biphenyl]-4-ylacetamide;  4-(Acetylamino)biphenyl;  4-Acetamidobiphenyl;  4’-Phenylacetanilide;  NSC 227192;  NSC 3134;  NSC 65931;  p-Phenylacetanilide; 
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
InChIKeySVLDILRDQOVJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN ALC, ACETONE, METHANOL;  INSOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylaminobiphenyl (CAS 4075-79-0) Procurement Guide: Compound Class and Research Identity


4-Acetylaminobiphenyl (4-AABP, CAS 4075-79-0) is a biphenyl-derived aromatic amide with molecular formula C₁₄H₁₃NO and molecular weight 211.26 g/mol . It is the N-acetylated metabolite of 4-aminobiphenyl (4-ABP), a known human bladder carcinogen [1]. In the research setting, 4-AABP and its N-hydroxy derivative (N-OH-AABP) are primarily employed as model procarcinogens to investigate arylamine metabolic activation, N-acetyltransferase (NAT)-mediated bioactivation, and DNA adduct formation pathways [2].

Compound class Aromatic amide, N-acetylated metabolite of 4‑aminobiphenyl
Research context Model procarcinogen for arylamine metabolic activation and NAT‑mediated bioactivation studies
Key derivative N‑OH‑AABP utilized in DNA adduct formation pathway research

Why 4-Acetylaminobiphenyl Cannot Be Generically Substituted with Other Arylamine Procarcinogens


While several arylamine carcinogens (e.g., 2-acetylaminofluorene [2-AAF], 2-acetylaminophenanthrene [2-AAP]) are used interchangeably in carcinogenesis studies, their metabolic activation kinetics, DNA adduct profiles, and enzyme inactivation properties differ substantially [1]. Direct experimental comparisons demonstrate that 4-AABP-derived N-OH-AABP exhibits distinct N-acetyltransferase inactivation potency, adduct persistence, and target organ specificity relative to structural analogs [2]. Procurement of 4-AABP specifically—rather than a generic arylamine—is therefore essential for experiments requiring replication of 4-aminobiphenyl metabolic pathways or bladder carcinogenesis models.

Adduct profile mismatch

4‑AABP adduct persistence and clearance kinetics differ from 2‑AAF and other structural analogs; long‑term DNA damage study endpoints may not transfer directly.

NAT inactivation ranking not conserved

Inactivation potency among N‑arylhydroxamic acids varies substantially; substituting a less‑characterized analog can invalidate cross‑study SAR comparisons.

Target‑organ specificity

Bladder carcinogenesis metabolic pathways depend on 4‑ABP‑derived metabolites; other arylamines may show different organotropism and adduct formation patterns.

4-Acetylaminobiphenyl Quantitative Differentiation Evidence vs. Arylamine Analogs


4-AABP DNA Adduct Persistence at 29 Days vs. 2-AAF

In a direct head-to-head comparison in male Sprague-Dawley rats, the C8-deacetylated and N2-acetylated DNA adducts derived from N-OH-AABP remained detectable at 29 days post-injection, whereas N-OH-AAF formed a more complex adduct spectrum with different clearance kinetics [1].

Adduct persistence at 29 days
Head-to-head
4‑AABP adducts detectable at 29 d; 2‑AAF novel adducts largely cleared within 24 h
Supports long‑term DNA damage persistence studies
Rat liver, 32P‑postlabeling; extrapolation requires model validation
DNA adduct persistence hepatocarcinogenesis 32P-postlabeling

N-OH-AABP vs. N-OH-AAS: Differential N-Acetyltransferase Inactivation Potency

Among a series of N-arylhydroxamic acid analogues, trans-N-hydroxy-4-acetylaminostilbene (N-OH-AAS) was identified as the most potent mechanism-based inactivator of hamster hepatic N,N-acetyltransferase, while the ketone analogue (2) was the least effective among active compounds [1]. N-OH-AABP served as the reference compound for this comparative SAR analysis [1].

NAT inactivation rank
Head-to-head
AAS > AABP > ketone > SO₂ (inactive)
Establishes 4‑AABP as reference for NAT bioactivation SAR
Hamster hepatic N,N‑AT, in vitro transacetylation
mechanism-based inactivation N-acetyltransferase suicide inhibition

4-AABP Adduct Structural Characterization: dG-C8-AABP and dG-N2-AABP Identification

Peroxidase-mediated activation of N-OH-AABP generates two distinct acetylated DNA adducts: a major adduct (adduct 1, Rf 0.15) and a minor adduct (adduct 2, Rf 0.66), structurally identified via NMR and MS as 3-(deoxyguanosin-N2-yl)-4-acetylaminobiphenyl (dG-N2-AABP) and N-(deoxyguanosin-8-yl)-4-acetylaminobiphenyl (dG-C8-AABP), respectively [1].

Adduct structural identity
Cross-study comparable
dG‑N2‑AABP (Rf 0.15) and dG‑C8‑AABP (Rf 0.66) confirmed
Provides analytical reference for exposure biomonitoring
NMR/MS; deacetylated adduct predominates in human uroepithelial cells
DNA adduct identification 32P-postlabeling peroxidase activation

N-OH-AABP vs. N-OH-AAF: Differential Maximal DNA Binding Kinetics

In a comparative time-course study, maximal hepatic DNA binding occurred at 0.5 hours for N-OH-AABP versus 1.5 hours for N-OH-AAF following single injections in male Sprague-Dawley rats, with N-OH-AAP (non-hepatocarcinogen) peaking at 24 hours [1].

Max DNA binding time
Head-to-head
N‑OH‑AABP: ~0.5 h vs. N‑OH‑AAF: ~1.5 h (3‑fold difference)
Temporal profiles may limit substitution in time‑course studies
Rat liver, single i.p. injection
DNA binding kinetics time-course hepatic adduct formation

4-AABP: Inverse Relationship Between Glucuronidation Rate and Carcinogenicity

A study of rat liver microsomal glucuronidation demonstrated an inverse relationship between glucuronidation rate and carcinogenicity among three arylamines: 2-AN (most rapidly glucuronidated, least carcinogenic), 4-AABP (intermediate), and 2-AAF (least glucuronidated, most carcinogenic) [1].

Glucuronidation vs. carcinogenicity
Head-to-head
Glucuronidation rate: 2‑AN > 4‑AABP > 2‑AAF; carcinogenicity inverse
Supports 4‑AABP as intermediate reference for metabolic detoxification SAR
Rat liver microsomes, UDP‑glucuronosyltransferase
glucuronidation carcinogenicity ranking metabolic detoxification

4-AABP Crystalline State: Monoclinic System with Defined Unit Cell Parameters

X-ray diffraction analysis of 4-acetylaminobiphenyl crystallized from ethanol reveals a monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. Refinement to an R-value of 0.050 was achieved using 2126 observed reflections [2].

Crystal structure
Cross-study comparable
Monoclinic P2₁/c; a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°
Enables polymorph identification and solid‑state QC
Recrystallized from ethanol; R=0.050
X-ray crystallography monoclinic system solid-state characterization

4-Acetylaminobiphenyl (CAS 4075-79-0) High-Value Research Application Scenarios


DNA Adduct Persistence Studies Requiring Long-Term (≥29 Day) Detection

For experiments designed to quantify long-term DNA adduct persistence and repair kinetics, 4-AABP (as its N-hydroxy metabolite) is the appropriate choice based on the demonstrated retention of C8-deacetylated and N2-acetylated adducts at 29 days post-exposure in rat liver [1]. This contrasts with N-OH-AAF, where novel major adducts are largely cleared within 24 hours [1].

N-Acetyltransferase (NAT) Mechanism-Based Inactivation Studies

When conducting structure-activity relationship studies on NAT-mediated bioactivation, N-OH-AABP serves as the established reference compound against which analogue inactivation potency is measured [1]. The comparative rank-order data (N-OH-AAS > N-OH-AABP > ketone analogue > SO2 analogue) provides the necessary benchmark for evaluating novel NAT inhibitors [1].

Bladder Carcinogenesis and Urothelial Cell Metabolic Activation Models

For investigations of 4-aminobiphenyl-induced bladder carcinogenesis, 4-AABP is the relevant N-acetylated metabolite that undergoes deacetylation and subsequent activation in human uroepithelial cells [1]. HPLC-confirmed formation of dG-C8-ABP in these cells establishes the metabolic pathway specificity required for target-organ carcinogenesis research [1].

Analytical Reference Standard for 4-Aminobiphenyl Exposure Biomonitoring

The fully characterized DNA adduct profile of 4-AABP, including the chromatographically defined major (Rf 0.15, dG-N2-AABP) and minor (Rf 0.66, dG-C8-AABP) adducts identified via NMR and MS [1], provides the essential analytical reference for 32P-postlabeling or LC-MS/MS biomonitoring of occupational or environmental 4-aminobiphenyl exposure.

Application
Selection Property
Validation Focus
Long‑term DNA adduct persistence research
Adduct retention profile
Post‑labeling detection at extended time points
NAT mechanism‑based inactivation SAR
NAT inactivation potency ranking
Comparative SAR with analog series
Bladder carcinogenesis model studies
Urothelial metabolic activation pathway
Deacetylated adduct formation in human uroepithelial cells
4‑ABP exposure biomonitoring
Structurally characterized adduct standards
32P‑postlabeling or LC‑MS/MS method validation

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36 linked technical documents
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